molecular formula C19H28ClNO5 B5113913 1-[4-(2-Chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid

1-[4-(2-Chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid

Cat. No.: B5113913
M. Wt: 385.9 g/mol
InChI Key: WJCZUFWIAJZTFH-UHFFFAOYSA-N
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Description

1-[4-(2-Chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and an oxalic acid moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[4-(2-Chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 2-methylphenol to produce 2-chloro-6-methylphenol.

    Alkylation: The phenol derivative undergoes alkylation with 1,4-dibromobutane to form 4-(2-chloro-6-methylphenoxy)butane.

    Piperidine Introduction: The alkylated product is then reacted with 4-methylpiperidine under basic conditions to yield 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine.

    Oxalic Acid Addition: Finally, the piperidine derivative is treated with oxalic acid to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(2-Chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: The oxalic acid moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of simpler carboxylic acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-[4-(2-Chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid has found applications in various scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-[4-(2-Chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid exerts its effects is primarily through its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the oxalic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

1-[4-(2-Chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid can be compared to other similar compounds, such as:

    2-Chloro-6-methylphenoxyacetic acid: Similar in structure but lacks the piperidine ring and oxalic acid moiety.

    4-(2-Chloro-6-methylphenoxy)butanoic acid: Contains a butanoic acid group instead of the piperidine ring.

    1-[4-(2-Chloro-6-methylphenoxy)butyl]piperidine: Similar but without the oxalic acid moiety.

Properties

IUPAC Name

1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c1-14-8-11-19(12-9-14)10-3-4-13-20-17-15(2)6-5-7-16(17)18;3-1(4)2(5)6/h5-7,14H,3-4,8-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCZUFWIAJZTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=CC=C2Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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